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Compound of Interest

Compound Name: HMPL-689

Cat. No.: B1192938

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy data
for HMPL-689 (Amdizalisib), a highly selective and potent inhibitor of phosphoinositide 3-
kinase delta (PI13Kd). The information presented is curated for an audience of researchers,
scientists, and drug development professionals, with a focus on quantitative data, experimental
methodologies, and the underlying signaling pathways.

Core Efficacy Data

HMPL-689 has demonstrated significant anti-tumor activity in preclinical models of B-cell
lymphoma. The following tables summarize the available quantitative data on its in vivo
efficacy.

Table 1: HMPL-689 Monotherapy Efficacy in a Human B-cell Lymphoma Xenograft Model

) Tumor Growth
Cell Line Model Type Treatment o Source
Inhibition (TGI)

Cell Line-Derived  Amdizalisib
SU-DHL-6 60.9% [1]12][3]
Xenograft (CDX) (HMPL-689)

Table 2: Efficacy of HMPL-689 in Combination Therapy in a Human B-cell Lymphoma
Xenograft Model
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. Tumor Growth
Cell Line Model Type Treatment o Source
Inhibition (TGI)

) ) Amdizalisib
Cell Line-Derived
SU-DHL-6 (HMPL-689) + 87.3% [11[21[3]
Xenograft (CDX)
Tazemetostat
Cell Line-Derived
SU-DHL-6 Tazemetostat -7.6% [11121[3]

Xenograft (CDX)

Mechanism of Action: Targeting the PI3Kd Signaling
Pathway

HMPL-689 exerts its anti-tumor effects by selectively inhibiting the delta isoform of
phosphoinositide 3-kinase (PI3Kd).[4] In many B-cell malignancies, the B-cell receptor (BCR)
signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.
[4] PI3K$ is a critical enzyme in this pathway.[4] Upon activation, PI3Kd phosphorylates
phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-
trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating
downstream signaling proteins such as AKT and Bruton's tyrosine kinase (BTK), which in turn
promote cell survival and proliferation.[4][5] By inhibiting PI3Kd, HMPL-689 blocks the
production of PIP3, thereby downregulating the PI3K/AKT signaling cascade and inducing
apoptosis in malignant B-cells.[4][6]
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HMPL-689 Inhibition of the PI3Kd Signaling Pathway.

Experimental Protocols

The following section details the likely methodologies employed in the preclinical in vivo
assessment of HMPL-689, based on standard practices for lymphoma xenograft models and
information from related studies.

Cell Line-Derived Xenograft (CDX) Model

1. Cell Culture:
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The human B-cell lymphoma cell line, SU-DHL-6, is cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum and antibiotics.

Cells are maintained in a humidified incubator at 37°C with 5% CO2.
. Animal Model:

Immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined
immunodeficiency) or NSG (NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ), are used to prevent graft
rejection.

. Tumor Implantation:

SU-DHL-6 cells are harvested during their exponential growth phase and resuspended in a
sterile solution, such as a mixture of media and Matrigel.

A specific number of cells (e.g., 5-10 x 10"6) are subcutaneously injected into the flank of
each mouse.

. Tumor Growth Monitoring and Treatment:

Tumor growth is monitored by measuring the tumor volume with calipers at least twice a
week. Tumor volume is often calculated using the formula: (Length x Width?) / 2.

When tumors reach a predetermined size (e.g., 100-200 mms3), the mice are randomized into
treatment and control groups.

HMPL-689 is formulated for oral administration, potentially as a suspension in a vehicle like
0.5% carboxymethylcellulose sodium (CMC-Na).

The treatment group receives HMPL-689 orally at specified doses (e.g., once or twice daily),
while the control group receives the vehicle only.

. Efficacy Assessment:

Tumor volumes and body weights are monitored throughout the study.
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e The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the
study using the formula: TGI (%) =[1 - (mean tumor volume of treated group / mean tumor

volume of control group)] x 100.

o At the end of the study, tumors may be excised for further analyses, such as
pharmacodynamic biomarker analysis and histology.
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General Workflow for a Lymphoma Xenograft Efficacy Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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